molecular formula C8H6BrF3O B1452707 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene CAS No. 1017779-39-3

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene

Cat. No. B1452707
M. Wt: 255.03 g/mol
InChI Key: SZFFWIBFEJPELW-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene” is a chemical compound with the linear formula BrC6H4OCHF2. It has a molecular weight of 223.01 . This compound falls under the category of Fluorinated Building Blocks and Halogenated Heterocycles .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene” consists of a benzene ring substituted with a bromomethyl group, a difluoromethoxy group, and a fluorine atom .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.502 (lit.) and a density of 1.585 g/mL at 25 °C (lit.) . The boiling point is reported to be 196-197 °C (lit.) .

Scientific Research Applications

Coordination Chemistry

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene is used in coordination chemistry. It has been involved in reactions yielding [3.3]-m-cyclophanes and fluorophane cryptands. These compounds have shown significant interaction with alkali and alkaline earth metal ions, resulting in notable shifts in (19)F NMR resonances, indicating potential applications in studying metal ion interactions (Plenio et al., 1997).

Electrochemical Fluorination Studies

Research has been conducted on the electrochemical fluorination of aromatic compounds, including halobenzenes, which could be relevant to 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene. These studies help understand the mechanisms and by-products of electrochemical fluorination processes (Horio et al., 1996).

Synthesis and Characterization

The compound is synthesized from related compounds through processes like diazotization and bromination. Studies focus on factors affecting the reaction and the development of feasible synthesis conditions. Characterization techniques such as GC-MS and 1HNMR are employed (Guo Zhi-an, 2009).

Inorganic Chemistry and Macrocycles

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene is used to synthesize fluoro cryptands and crown ethers, which are of interest in inorganic chemistry. These studies investigate the interactions of fluorinated macrocycles with metal ions, providing insights into the coordination behavior of these complexes (Plenio & Diodone, 1996).

Organometallic Chemistry

The compound is used in organometallic chemistry, especially in the context of solvent properties for transition-metal-based catalysis. The fluorine substituents in such compounds influence their interaction with metal centers, which is crucial for understanding and designing catalytic processes (Pike et al., 2017).

Photofragment Spectroscopy

In physical chemistry, 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene-related compounds are used in studies involving photofragment spectroscopy. These studies provide insights into the energy distribution and reaction mechanisms of photodissociation processes (Gu et al., 2001).

Safety And Hazards

The compound is classified as a combustible liquid. It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-(bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-4-5-1-6(10)3-7(2-5)13-8(11)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFFWIBFEJPELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224552
Record name 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene

CAS RN

1017779-39-3
Record name 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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